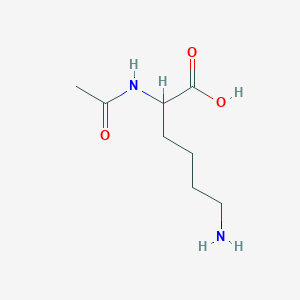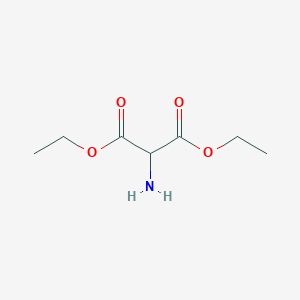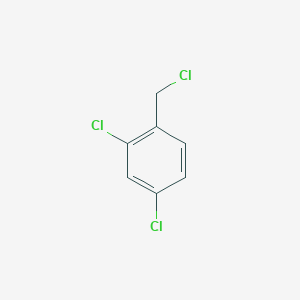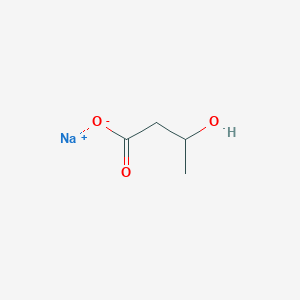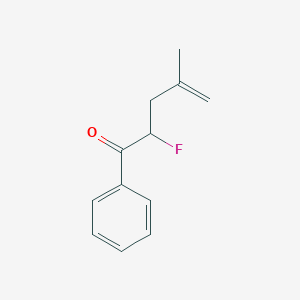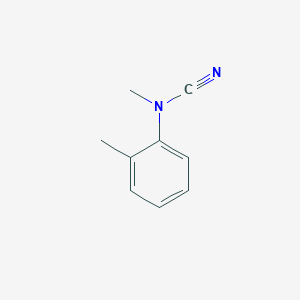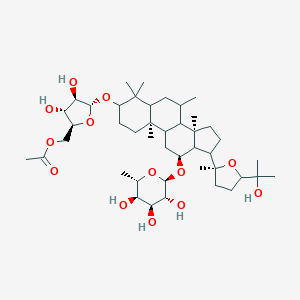
Cyclocarioside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas. It belongs to a class of compounds known as steroidal glycosides, which are known for their diverse biological activities. Cyclocarioside A has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The mechanism of action of Cyclocarioside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Cyclocarioside A has also been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, Cyclocarioside A has been shown to inhibit the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Cyclocarioside A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Cyclocarioside A has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
One advantage of using Cyclocarioside A in lab experiments is its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others, making it a useful tool for studying various disease processes. However, one limitation of using Cyclocarioside A in lab experiments is its availability. Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas, which can be difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on Cyclocarioside A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Cyclocarioside A and its potential as a therapeutic agent for the treatment of diabetes.
合成法
The synthesis of Cyclocarioside A has been achieved through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Cyclocarioside A involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, extraction from natural sources is a more cost-effective method, but it requires a significant amount of plant material and can be challenging to scale up for large-scale production.
科学的研究の応用
Cyclocarioside A has been the subject of extensive scientific research due to its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others. Cyclocarioside A has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
特性
CAS番号 |
146109-34-4 |
|---|---|
製品名 |
Cyclocarioside A |
分子式 |
C43H72O13 |
分子量 |
797 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-3,4-dihydroxy-5-[[(10R,12S,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,7,10,14-pentamethyl-12-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C43H72O13/c1-20-17-27-39(4,5)28(55-38-35(48)33(46)26(54-38)19-51-22(3)44)12-15-41(27,8)24-18-25(53-37-36(49)34(47)32(45)21(2)52-37)31-23(11-14-42(31,9)30(20)24)43(10)16-13-29(56-43)40(6,7)50/h20-21,23-38,45-50H,11-19H2,1-10H3/t20?,21-,23?,24?,25-,26-,27?,28?,29?,30?,31?,32-,33-,34-,35+,36+,37-,38-,41+,42+,43-/m0/s1 |
InChIキー |
NKAYJMFKKMUJQU-ZFIFBBNOSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC3C(C(CC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](O5)COC(=O)C)O)O)C)C)[C@@]6(C2C(CC6)[C@@]7(CCC(O7)C(C)(C)O)C)C)O)O)O |
SMILES |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
正規SMILES |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
同義語 |
20,24-epoxydammarane-(3 beta,12 beta,24R)-12-O-alpha-L-rhamnopyranosyl-25-hydroxy-3-O-alpha-(5'-O-acetyl)-L-arabinofuranoside cyclocarioside A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




